2-Oxetanone, 4-pentadecylidene-3-tetradecyl-
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Overview
Description
4-Pentadecylidene-3-tetradecyloxetan-2-one is a heterocyclic organic compound with the molecular formula C₃₂H₆₀O₂ and a molecular weight of 476.8176 g/mol . It is categorized under oxetanones, which are four-membered lactones. This compound is known for its unique structure, which includes a pentadecylidene group and a tetradecyl group attached to an oxetan-2-one ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentadecylidene-3-tetradecyloxetan-2-one typically involves the dimerization of fatty acid chlorides. The reaction conditions often include the use of a catalyst and controlled temperature to facilitate the formation of the oxetanone ring . The general synthetic route can be summarized as follows:
Starting Materials: Fatty acid chlorides (e.g., C16-C18 fatty acid chlorides).
Catalyst: A suitable catalyst to promote the dimerization reaction.
Reaction Conditions: Controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Pentadecylidene-3-tetradecyloxetan-2-one involves large-scale dimerization processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-Pentadecylidene-3-tetradecyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetanone derivatives.
Reduction: Reduction reactions can convert the oxetanone ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetanone derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Pentadecylidene-3-tetradecyloxetan-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Pentadecylidene-3-tetradecyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxetanone, 3-C14-16-alkyl 4-C15-17-alkylidene derivs.
- 2-Oxetanone, 4-pentadecylidene-3-tetradecyl-
- 4-(Pentadecan-2-ylidene)-3-tetradecyloxetan-2-one
Uniqueness
4-Pentadecylidene-3-tetradecyloxetan-2-one is unique due to its specific alkylidene and alkyloxetanone structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84989-41-3 |
---|---|
Molecular Formula |
C32H60O2 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
(4Z)-4-pentadecylidene-3-tetradecyloxetan-2-one |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30(32(33)34-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3/b31-29- |
InChI Key |
BKSVJFGDPOUPBY-YCNYHXFESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCC |
physical_description |
Liquid, Other Solid |
Origin of Product |
United States |
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